molecular formula C16H16O B15072812 1-(Benzyloxy)-4-cyclopropylbenzene CAS No. 1044067-60-8

1-(Benzyloxy)-4-cyclopropylbenzene

Cat. No.: B15072812
CAS No.: 1044067-60-8
M. Wt: 224.30 g/mol
InChI Key: SARLPFLSHPDCIP-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-cyclopropylbenzene is a substituted aromatic compound featuring a benzene ring with a benzyloxy group (–OCH₂C₆H₅) at the para-position and a cyclopropyl substituent at the meta-position.

Properties

CAS No.

1044067-60-8

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

1-cyclopropyl-4-phenylmethoxybenzene

InChI

InChI=1S/C16H16O/c1-2-4-13(5-3-1)12-17-16-10-8-15(9-11-16)14-6-7-14/h1-5,8-11,14H,6-7,12H2

InChI Key

SARLPFLSHPDCIP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4-cyclopropylbenzene typically involves the following steps:

    Benzylation: The introduction of a benzyloxy group to the benzene ring can be achieved through a benzylation reaction. This involves the reaction of benzyl chloride with phenol in the presence of a base such as sodium hydroxide.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction. This can be done using a cyclopropyl halide (e.g., cyclopropyl bromide) and a suitable catalyst such as a transition metal complex.

Industrial Production Methods: Industrial production of 1-(Benzyloxy)-4-cyclopropylbenzene may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-cyclopropylbenzene undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding cyclopropylbenzene.

    Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

Scientific Research Applications

1-(Benzyloxy)-4-cyclopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-cyclopropylbenzene involves its interaction with molecular targets through its benzyloxy and cyclopropyl groups. These interactions can affect various biochemical pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents Molecular Weight (g/mol) Key Features/Applications References
1-(Benzyloxy)-4-cyclopropylbenzene Benzyloxy (C₆H₅CH₂O–), Cyclopropyl ~228.3 (estimated) Hypothesized use in drug intermediates
1-(Cyclopropylmethyl)-4-methoxybenzene Cyclopropylmethyl (–CH₂C₃H₅), Methoxy 176.26 Fragrance applications (e.g., sassafras acetate analog)
1,2-Bis(4-methoxyphenyl)cyclopropane Two 4-methoxyphenyl groups 266.34 Potential use in materials science (rigid cyclopropane backbone)
1-Benzyloxy-4-nitrobenzene Benzyloxy, Nitro (–NO₂) 259.25 Intermediate for synthesizing 4-benzyloxyaniline
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl, Methoxy 186.24 Research use; acute toxicity (Category 4 for oral/dermal/inhalation)
2.2 Functional Group Impact on Reactivity and Toxicity
  • Electron-Donating vs. Electron-Withdrawing Groups: The benzyloxy group in 1-(Benzyloxy)-4-cyclopropylbenzene is electron-donating, similar to the methoxy group in 1-(Cyclopropylmethyl)-4-methoxybenzene . This enhances aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like nitro (–NO₂) in 1-benzyloxy-4-nitrobenzene . The nitro group in 1-benzyloxy-4-nitrobenzene increases compound stability but introduces irritant properties (Hazard Code Xi) .
  • This contrasts with 1,2-bis(4-methoxyphenyl)cyclopropane, where the cyclopropane connects two aromatic rings, creating a rigid scaffold for materials . Ethynylcyclopropyl substituents (as in 1-(1-ethynylcyclopropyl)-4-methoxybenzene) may confer acute toxicity (Category 4) due to reactive triple bonds .

Biological Activity

1-(Benzyloxy)-4-cyclopropylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Benzyloxy)-4-cyclopropylbenzene features a benzyloxy group attached to a cyclopropylbenzene structure. The chemical formula is C12H12OC_{12}H_{12}O, and its molecular weight is approximately 188.23 g/mol. The presence of both the benzyloxy and cyclopropyl groups contributes to its unique biological profile.

Antimicrobial Properties

Research indicates that compounds similar to 1-(benzyloxy)-4-cyclopropylbenzene exhibit antimicrobial activity. For instance, studies on related benzyloxy compounds have demonstrated effectiveness against various bacterial strains, including Pseudomonas aeruginosa. The mechanism often involves interference with bacterial signaling pathways, particularly through the inhibition of quorum sensing systems .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Agonism of PPARα (Peroxisome Proliferator-Activated Receptor Alpha) is a notable mechanism through which these compounds exert their effects, ameliorating conditions such as vascular leakage and neurodegeneration associated with inflammation .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of 1-(benzyloxy)-4-cyclopropylbenzene. Preliminary studies suggest that while the compound exhibits potent biological activity, it maintains a favorable therapeutic index, showing minimal toxicity in human cell lines .

Case Study 1: PqsR Antagonism

In a study investigating PqsR antagonists, derivatives of 1-(benzyloxy)-4-cyclopropylbenzene were evaluated for their ability to inhibit pyocyanin production in Pseudomonas aeruginosa. One compound demonstrated an IC50 value of 0.13 µM, indicating strong inhibitory potential against pathogenic biofilm formation .

Case Study 2: PPARα Agonism

A related study focused on the agonistic effects on PPARα showed that compounds in the same class as 1-(benzyloxy)-4-cyclopropylbenzene could induce target gene expression related to fatty acid metabolism. This suggests potential applications in metabolic disorders .

Pharmacokinetic Profile

The pharmacokinetics of 1-(benzyloxy)-4-cyclopropylbenzene have not been extensively detailed in literature; however, related compounds have shown promising profiles regarding metabolic stability and bioavailability. In vitro studies indicate low clearance rates and prolonged half-lives in liver microsomes, which are favorable for therapeutic applications .

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